1,1,1-Trifluoro-2-butanone

説明

Molecular Geometry and Conformational Analysis

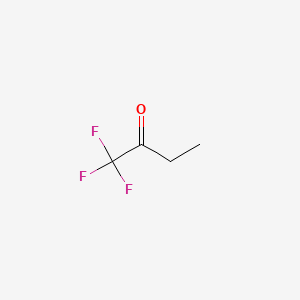

The molecular structure of 1,1,1-trifluoro-2-butanone features a four-carbon backbone with a ketone functional group at the second position and three fluorine atoms substituted at the terminal carbon position. The compound adopts the molecular formula C₄H₅F₃O with a molecular weight of 126.08 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as CCC(=O)C(F)(F)F, indicating the ethyl group attachment to the carbonyl carbon and the trifluoromethyl group attachment to the adjacent carbon.

Comprehensive conformational analysis conducted using chirped-pulse Fourier transform microwave spectroscopy has revealed the presence of three distinct low-energy conformers characterized by specific dihedral angles along the carbon backbone. The most stable conformer exhibits a dihedral angle of 0°, corresponding to a planar arrangement of the carbon skeleton. Two additional conformers possess dihedral angles of 82.8° and 119.2°, respectively, representing alternative spatial arrangements of the molecular framework. Quantum chemical calculations performed at the MP2/6-311++G(d,p) level have provided detailed information regarding the relative stability and population distributions of these conformational states.

The observed spectroscopic data corresponds predominantly to conformer I, characterized by the 0° dihedral angle configuration. This conformational preference reflects the optimal balance between steric interactions and electronic stabilization within the molecular structure. The analysis of spectral splitting patterns has enabled determination of the rotational barrier for the methyl group, yielding a V₃ barrier value of 9.380(5) kilojoules per mole. This relatively moderate barrier indicates significant rotational freedom for the terminal methyl group while maintaining preferential orientations that minimize overall molecular energy.

The precise geometric parameters have been derived through isotopologue analysis, incorporating spectroscopic data from four different ¹³C-substituted variants of the compound. The structural determination employed both rs and partial r₀ geometric approaches, with the assumption of a planar carbon backbone supported by both experimental observations and theoretical calculations. These detailed geometric analyses provide fundamental insights into the spatial organization of atoms within the molecule and establish the foundation for understanding subsequent physicochemical properties.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound reflects the profound influence of fluorine substitution on the molecular orbital arrangement and electron distribution patterns. The presence of three highly electronegative fluorine atoms creates significant electron-withdrawing effects that substantially alter the electronic environment around the carbonyl functional group. The International Union of Pure and Applied Chemistry International Chemical Identifier key QBVHMPFSDVNFAY-UHFFFAOYSA-N provides a unique digital fingerprint for this specific electronic arrangement.

The trifluoromethyl substituent acts as a powerful electron-withdrawing group, significantly affecting the carbonyl carbon's electrophilicity and the overall charge distribution within the molecule. This electronic perturbation influences both the reactivity patterns and the spectroscopic properties of the compound. The carbon-fluorine bonds exhibit substantial ionic character due to the large electronegativity difference between carbon and fluorine atoms, creating partial positive charges on carbon and partial negative charges on fluorine.

The molecular orbital arrangement reflects hybridization patterns consistent with tetrahedral geometry around the trifluoromethyl carbon and trigonal planar geometry around the carbonyl carbon. The carbonyl oxygen maintains its characteristic lone pair electrons, while the carbon-oxygen double bond exhibits the expected π-orbital overlap. However, the electron-withdrawing nature of the trifluoromethyl group reduces electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unfluorinated analogs.

Hyperconjugation effects between the carbon-hydrogen bonds and the adjacent carbon-fluorine antibonding orbitals contribute to conformational stability, particularly in the preferred 0° dihedral angle configuration. These stabilizing interactions help explain the observed conformational preferences and provide insight into the energetic factors governing molecular geometry. The electronic structure also influences intermolecular interactions, affecting properties such as solubility, boiling point, and spectroscopic characteristics.

Thermochemical Properties and Phase Behavior

The thermochemical properties of this compound exhibit characteristic behaviors influenced by the trifluoromethyl substitution pattern. Comprehensive physical property measurements have established fundamental parameters essential for understanding the compound's phase behavior and thermodynamic characteristics.

The boiling point measurements show some variation in reported values, with sources indicating ranges of 44-45°C and 50-51°C. This variation likely reflects differences in measurement conditions, purity levels, or atmospheric pressure during determination. The relatively low boiling point compared to unfluorinated butanone derivatives demonstrates the influence of fluorine substitution on intermolecular forces and vapor pressure characteristics.

The density value of 0.929 grams per milliliter at 25°C indicates that the compound is less dense than water, consistent with the presence of fluorine atoms and the organic framework. The refractive index of 1.307 provides information about the compound's optical properties and polarizability characteristics. The flash point of -17.8°C indicates significant volatility and flammability considerations for handling and storage protocols.

The compound exists as a colorless liquid under standard conditions, with demonstrated solubility in organic solvents such as chloroform and methanol. This solubility pattern reflects the compound's polarity characteristics, influenced by the electron-withdrawing trifluoromethyl group and the polar carbonyl functionality. The storage temperature recommendation of 2-8°C suggests optimal stability under refrigerated conditions.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed fingerprint information essential for compound identification and structural confirmation. Multiple spectroscopic techniques have been employed to establish comprehensive analytical profiles for this fluorinated ketone.

Fourier Transform Infrared spectroscopy analysis has been conducted using neat liquid samples, providing characteristic absorption patterns for functional group identification. The infrared spectrum exhibits distinctive carbonyl stretching vibrations characteristic of ketone functionality, along with carbon-fluorine stretching vibrations reflecting the trifluoromethyl substitution. The spectrum was acquired using a Bruker Tensor 27 Fourier Transform Infrared instrument, ensuring high-resolution data collection. The sample originated from Alfa Aesar with 96% purity, providing reliable spectroscopic reference data.

Microwave spectroscopy investigations using chirped-pulse Fourier transform techniques have provided unprecedented detail regarding rotational transitions and molecular dynamics. The pure rotational spectra of both the parent compound and four ¹³C isotopologues have been systematically analyzed, yielding precise rotational constants and structural parameters. These measurements required the use of both chirped-pulse instrumentation and conventional Balle-Flygare-type spectrometers to achieve comprehensive spectral coverage.

The rotational spectroscopy analysis has enabled determination of the rotational barrier for the methyl group through analysis of internal rotation effects. The observed spectral splitting patterns provide direct experimental evidence for the V₃ barrier magnitude of 9.380(5) kilojoules per mole. This detailed analysis represents one of the most precise determinations of internal rotation dynamics for fluorinated ketone compounds.

Mass spectrometry data indicates an exact molecular mass of 126.029249 grams per mole, consistent with the molecular formula C₄H₅F₃O. The high-resolution mass measurement provides confirmation of elemental composition and enables differentiation from potential structural isomers. The compound exhibits characteristic fragmentation patterns in electron impact ionization, with loss of fluorine atoms and carbonyl-containing fragments representing common fragmentation pathways.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the magnetic environment of individual nuclei within the molecule. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts for the ethyl group protons and the methyl group adjacent to the trifluoromethyl substituent. The ¹³C Nuclear Magnetic Resonance spectrum shows distinct resonances for each carbon environment, with the carbonyl carbon exhibiting characteristic downfield chemical shifts and the trifluoromethyl carbon showing the expected quartet splitting pattern due to coupling with three equivalent fluorine nuclei.

特性

IUPAC Name |

1,1,1-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVHMPFSDVNFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959050 | |

| Record name | 1,1,1-Trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-88-4 | |

| Record name | 1,1,1-Trifluoro-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 381-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

1,1,1-Trifluoro-2-butanone can be synthesized through several methods:

化学反応の分析

1,1,1-Trifluoro-2-butanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetic acid.

Reduction: Reduction with lithium aluminium hydride yields trifluoro alcohols.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,1,1-Trifluoro-2-butanone has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Rotational Spectrum Analysis: Its rotational spectra have been extensively studied to understand its molecular structure and stability.

Radiopharmaceuticals: It is used in the synthesis of carbon-14 labeled compounds for medical diagnostics and biological research.

Biofuel Research:

作用機序

The mechanism of action of 1,1,1-Trifluoro-2-butanone in chemical reactions depends on the specific reaction and the role it plays. For example, in reduction reactions, it acts as an electrophile, accepting electrons from the reducing agent to form trifluoro alcohols . In nucleophilic substitution reactions, it acts as an electrophile, with the nucleophile attacking the carbonyl carbon to form various derivatives .

類似化合物との比較

Chemical Identifiers :

- CAS No.: 381-88-4

- Molecular Formula : C₄H₅F₃O

- Molecular Weight : 126.08 g/mol

- IUPAC Name : 1,1,1-Trifluorobutan-2-one

- Structure : CCC(=O)C(F)(F)F .

Properties and Applications: 1,1,1-Trifluoro-2-butanone is a fluorinated ketone characterized by a trifluoromethyl group adjacent to the carbonyl. This electron-withdrawing group enhances electrophilicity, making it reactive in nucleophilic additions and oxidations. Key applications include:

- Synthesis of 5α,6β-dibromo-25-hydroxycholestan-3β-yl acetate .

- In situ generation of ethyl(trifluoromethyl)dioxirane (ETDO) for C(sp³)−H bond oxygenation .

- Intermediate in pharmaceuticals and agrochemicals .

Comparison with Similar Fluorinated Ketones

Structural and Physical Properties

Key Observations :

- Chain Length: this compound (C4) has higher steric bulk than 1,1,1-Trifluoroacetone (C3), affecting solubility and reaction kinetics .

- Substituents: Bromine in 3-Bromo-1,1,1-trifluoro-2-butanone increases molecular weight and enables nucleophilic substitution reactions, unlike the parent compound .

- Derivatives: Chloro-ethoxy derivatives (e.g., 4-Chloro-4-ethoxy-1,1,1-trifluoro-2-butanone) are tailored for specific syntheses, such as pyridinones .

Spectroscopic and Analytical Data

- Rotational Spectra: Microwave studies reveal distinct rotational constants for this compound (e.g., μₐ = 2.4 D, μᵦ = 1.8 D) compared to 3,3,3-Trifluoropropionic acid, aiding in structural identification .

- GC-MS: Used to monitor reaction intermediates, such as 4-Chloro-4-ethoxy-1,1,1-trifluoro-2-butanone (m/z 204.0165) .

Commercial Availability and Pricing

生物活性

1,1,1-Trifluoro-2-butanone (TFB) is a fluorinated aliphatic ketone with the chemical formula CHFO and CAS number 381-88-4. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique biological properties and potential applications.

- Molecular Weight : 126.08 g/mol

- Boiling Point : 44-45 °C

- Flash Point : -17 °C

- Density : 0.929 g/cm³

Biological Activity Overview

Research indicates that TFB exhibits a range of biological activities, including potential therapeutic applications and environmental impacts. The following sections detail specific findings related to its biological activity.

Medicinal Applications

- Synthesis of Pharmaceuticals : TFB is utilized in the synthesis of various pharmaceuticals targeted at respiratory and nervous system disorders. It serves as a precursor for compounds that act as kinase inhibitors and hormone-related medications .

- Insecticides and Herbicides : The compound has been explored for its efficacy in agricultural applications, specifically as an insecticide and herbicide, indicating its potential role in pest management strategies .

Case Study 1: Respiratory System Medications

A study highlighted the synthesis of a novel respiratory medication using TFB as a key intermediate. The research demonstrated that derivatives of TFB exhibited improved efficacy against respiratory pathogens compared to traditional treatments .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the toxicity of TFB in contaminated sites. The results indicated that TFB poses significant risks to aquatic life, with a reference dose (RfD) for oral exposure established at specific concentrations, emphasizing the need for careful handling and regulation .

Table 1: Biological Activity Summary of this compound

The biological activity of TFB can be attributed to its ability to interact with various biochemical pathways:

- Kinase Inhibition : TFB derivatives have shown promise in inhibiting specific kinases involved in cancer cell proliferation.

- Antimicrobial Activity : Some studies suggest that TFB may possess antimicrobial properties, potentially useful in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。